Diethyl1,3-Acetonedicarboxylate
Description
Diethyl 1,3-acetonedicarboxylate (CAS 105-50-0) is an ester derivative of acetonedicarboxylic acid, with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.21 g/mol . It features two ethyl ester groups flanking a central ketone moiety, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, polymers, and specialty chemicals, particularly in cyclocondensation reactions (e.g., Knorr pyrrole synthesis and Conrad-Limpach quinoline synthesis) .
Properties
CAS No. |
105-50-5 |
|---|---|
Molecular Formula |
C12H13NO4S |
Synonyms |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A prominent method involves the direct esterification of citric acid using concentrated sulfuric acid as a catalyst. The process, detailed in patent CN101475482B, proceeds via a two-step mechanism:
-
Sulfonation and Cyclization : Citric acid reacts with 98% sulfuric acid at 85–95°C, forming a sulfonated intermediate.
-
Methanolysis : The intermediate undergoes methanolysis at 20–30°C, yielding diethyl 1,3-acetonedicarboxylate.
Key parameters include:
-
Temperature : 85–95°C for sulfonation; ambient conditions for methanolysis.
-
Reaction Time : 1–2 hours for the initial step; 30 minutes for quenching.
-
Catalyst Load : 1:1 molar ratio of citric acid to H₂SO₄.
Decarboxylation of 3-(Carboxymethyl)-3-Hydroxypentanedioic Acid
Synthetic Pathway
Base-Mediated Condensation of Ethyl Acetoacetate
DMAP-Catalyzed Reactions
Recent studies highlight 4-dimethylaminopyridine (DMAP) as an efficient catalyst for synthesizing diethyl 1,3-acetonedicarboxylate derivatives. In a Thieme-Connect publication, DMAP (30 mol%) facilitates a domino Michael–Knoevenagel–lactonization sequence:
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Michael Addition : Ethyl acetoacetate attacks 2-hydroxybenzylideneindenediones.
-
Cyclization : Intramolecular esterification forms the coumarin-fluorenone backbone.
Reaction conditions:
Comparative Efficiency
DMAP outperforms inorganic bases (e.g., Cs₂CO₃) by reducing side reactions. However, the focus on fused coumarins necessitates post-synthetic modifications to isolate pure diethyl 1,3-acetonedicarboxylate.
Industrial-Scale Production via Continuous Flow Reactors
Process Intensification
Modern facilities adopt continuous flow systems to enhance safety and efficiency. Key steps include:
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Mixing Zones : Citric acid and sulfuric acid are combined in a high-temperature reactor (90°C).
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Quenching Module : Methanol is injected downstream to arrest the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl azides in the presence of sodium ethoxide to form 1,2,3-triazole derivatives.
Michael Addition: It participates in Michael addition reactions with electron-deficient alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and quinolines.
Common Reagents and Conditions
Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.
Major Products Formed
The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:
1,2,3-Triazoles: Formed through condensation with aryl azides.
Fluorenone-Fused Coumarins: Synthesized via base-catalyzed reactions with 2-hydroxybenzylidene indenediones.
Pyrazoles and Quinolines: Resulting from cyclization reactions.
Scientific Research Applications
Chemical Properties and Structure
Diethyl 1,3-acetonedicarboxylate is an ester with the molecular formula C₉H₁₄O₅ and a CAS number of 105-50-0. It features two carboxylate groups and is commonly used as a building block in synthetic organic chemistry.
Synthesis of Heterocycles
Diethyl 1,3-acetonedicarboxylate serves as a starting material for synthesizing various heterocyclic compounds. For instance, it has been utilized in the synthesis of novel pyrido[4,3,2-de]quinoline and isoquinolino[6,5,4,3-cde] quinoline derivatives. These compounds exhibit potential biological activities, making them valuable in pharmaceutical research .
Coumarin Derivatives
A notable application involves the reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones to produce fused coumarin derivatives. This reaction is catalyzed by DMAP (4-Dimethylaminopyridine) and demonstrates high yields under optimized conditions. The resulting compounds have implications in medicinal chemistry due to their diverse biological activities .
Case Study 1: Fluorenone-Fused Coumarins
In a study focusing on the synthesis of fluorenone-fused coumarins, diethyl 1,3-acetonedicarboxylate was reacted with various substituted salicylaldehydes. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the choice of catalyst significantly influenced the efficiency of the reaction .
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| DMAP (30 mol%) | Ethanol | 62 |
| L-proline (30 mol%) | Ethanol | 51 |
| K2CO3 (30 mol%) | Ethanol | 27 |
This table summarizes the yields obtained from different catalysts during the synthesis of fluorenone-fused coumarins.
Case Study 2: Glycoside Derivatives
Another application explored the use of diethyl 1,3-acetonedicarboxylate as a precursor for glucoside derivatives. The study demonstrated that modifications to the structure could enhance solubility and functionality in biological systems. The derivatives showed improved binding affinity for certain receptors compared to traditional detergents used in biochemistry .
Pharmaceutical Applications
Diethyl 1,3-acetonedicarboxylate is also significant in pharmaceutical chemistry. It has been employed as a precursor in synthesizing β-lactam antibiotics like thienamycin, which are crucial in treating bacterial infections. The compound's ability to participate in various chemical transformations makes it an essential tool for drug discovery and development .
Material Science Applications
In material science, diethyl 1,3-acetonedicarboxylate has been investigated for its potential use in polymer synthesis. Its reactivity allows for the incorporation into polymer matrices, which can enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.
Comparison with Similar Compounds
Research Findings and Key Contrasts
- Pharmaceutical Utility : Diethyl derivatives dominate kinase inhibitor synthesis (e.g., indolin-2-ones), whereas dimethyl analogs are marginal here but excel in polymer chemistry .
- Reactivity : Diethyl acetylenedicarboxylate’s acetylene group enables unique cycloadditions but poses higher combustion risks compared to ketone-containing analogs .
- Thermal Stability : Polymers from dimethyl derivatives (e.g., OPD-based polycarbonates) exhibit superior Tg values (~150°C) vs. diethyl-based systems .
Q & A
Basic Questions
Q. What safety protocols are critical when handling Diethyl 1,3-Acetonedicarboxylate in laboratory settings?
- Answer: Safe handling requires strict adherence to PPE (gloves, goggles), use of fume hoods to avoid inhalation, and prevention of skin/eye contact. Storage must follow P405 guidelines (locked, dry, ventilated areas) . In case of exposure:
- Skin contact: Rinse immediately with water and remove contaminated clothing .
- Eye contact: Flush with water for 15 minutes using an eyewash station .
- Spills: Contain using diatomite or universal binders, followed by decontamination with alcohol .
Q. How is Diethyl 1,3-Acetonedicarboxylate utilized as a reagent in organic synthesis?
- Answer: It serves as a dienophile in Diels-Alder reactions and participates in Michael additions due to its electron-deficient acetylene group. For example, it facilitates [2+2] cycloadditions with alkenes to form strained cyclobutane derivatives, critical in natural product synthesis . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like polymerization .
Advanced Questions
Q. How can researchers resolve contradictions in reaction yields when using Diethyl 1,3-Acetonedicarboxylate with different catalysts?
- Answer: Discrepancies often arise from catalyst selectivity or steric effects. Systematic analysis is recommended:
- Step 1: Compare Lewis acid catalysts (e.g., ZnCl₂ vs. BF₃·Et₂O) under identical conditions .
- Step 2: Monitor reaction progress via HPLC or NMR to identify intermediates/byproducts .
- Step 3: Adjust solvent systems (e.g., switching from THF to DCM) to modulate reactivity .
- Example: In cycloadditions, ZnCl₂ may favor endo selectivity, while BF₃·Et₂O accelerates kinetics but reduces stereocontrol .
Q. What methodologies mitigate environmental risks during large-scale reactions involving Diethyl 1,3-Acetonedicarboxylate?
- Answer: Implement green chemistry principles:
- Containment: Use closed systems to prevent vapor release .
- Waste treatment: Neutralize acidic byproducts before disposal and avoid drainage release .
- Solvent recovery: Employ distillation to recycle solvents like ethanol, reducing hazardous waste .
Q. How does the ester group (ethyl vs. methyl) influence the reactivity of Diethyl 1,3-Acetonedicarboxylate in nucleophilic additions?
- Answer: Ethyl groups increase steric hindrance, slowing nucleophilic attack compared to methyl analogs. This requires higher temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity. For instance, in Mannich reactions, Diethyl 1,3-Acetonedicarboxylate may require 10–15°C higher temperatures than dimethyl analogs to achieve comparable yields .
Data-Driven Experimental Design
Q. What analytical techniques are essential for characterizing Diethyl 1,3-Acetonedicarboxylate and its derivatives?
- Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm ester group integrity and monitor tautomerism (keto-enol equilibrium) .
- Mass spectrometry (ESI-MS): Validate molecular ion peaks and fragmentation patterns .
- FTIR: Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and acetylene (C≡C) at ~2200 cm⁻¹ .
Q. How can researchers optimize Diethyl 1,3-Acetonedicarboxylate’s stability in long-term storage?
- Answer: Stability is compromised by moisture and light. Best practices include:
- Storage: Under nitrogen atmosphere at –20°C in amber glass bottles .
- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1% w/w to prevent polymerization .
Contradiction Analysis
Q. Why do conflicting reports exist regarding Diethyl 1,3-Acetonedicarboxylate’s toxicity profile?
- Answer: Discrepancies stem from varying purity grades and exposure models. Acute oral toxicity (Category 5, LD₅₀ > 2000 mg/kg) is well-documented, but impurities (e.g., residual acetylene) may amplify hazards . Researchers should:
- Verify purity via GC-MS before toxicity assays.
- Use in vitro models (e.g., cell lines) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
